N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is 327.16952493 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research by Abu-Hashem et al. (2020) focuses on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, which are structurally related to the compound . These compounds, including various benzodifuran and thiazolopyrimidine derivatives, exhibit significant anti-inflammatory and analgesic activities. Their synthesis provides a foundation for developing new therapeutic agents targeting cyclooxygenase enzymes (COX-1/COX-2) with potential applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
β-Lactam Antibiotics Production
G. Cainelli et al. (1998) describe a practical synthesis approach for a key intermediate in the production of β-lactam antibiotics. This process involves the use of N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine, highlighting the importance of such compounds in synthesizing antibiotics that are crucial in treating bacterial infections (Cainelli, Galletti, & Giacomini, 1998).
Anticonvulsant Drug Development
The development and validation of an HPLC method for determining related substances in "Epimidin," a novel anticonvulsant agent, is detailed by Severina et al. (2021). This research underscores the compound's promise as an anticonvulsant drug candidate and the importance of analytical methods for ensuring its purity and safety (Severina et al., 2021).
Vanilloid Receptor-1 Antagonists
Research by Wang et al. (2007) on vanilloid receptor-1 (VR1 or TRPV1) antagonists, which are related piperazinylpyrimidine analogs, demonstrates their potential in treating chronic pain. The optimization of these compounds for improved physicochemical and pharmacokinetic properties highlights the therapeutic applications of such chemical structures in developing pain management solutions (Wang et al., 2007).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-24-15-5-3-14(4-6-15)20-16(23)13-21-9-11-22(12-10-21)17-18-7-2-8-19-17/h2-8H,9-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPCTSHHUXDFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.